Glyoxime, 1-cyano-
Description
Definition and General Characteristics of Cyanoximes
Cyanoximes are a distinct class of organic compounds characterized by the general formula NC-C(=NOH)-R, where R is an electron-withdrawing group. rsc.orgnih.govresearchgate.net This family of molecules includes mono-cyanoximes, bis-cyanoximes, and tris-cyanoximes. rsc.org A key feature of cyanoximes is the presence of the cyano (-CN) group, which significantly influences their chemical properties. rsc.orgnih.gov This group makes cyanoximes approximately 10,000 times more acidic than conventional monoximes and dioximes. rsc.orgnih.gov For instance, the pKa values for many cyanoximes range from 4.2 to 6.2, comparable to carboxylic acids, whereas typical oximes have pKa values around 9–10. researchgate.netsmolecule.com
These compounds are recognized as excellent polydentate ligands, often referred to as "molecular Lego" or building blocks in the fields of coordination and organometallic chemistry. rsc.orgnih.gov The presence of the cyano group provides additional nitrogen donor atoms, which facilitates the formation of bridges between metal centers in coordination polymers. rsc.orgnih.gov
Cyanoximes also exhibit a rich stereochemistry, existing as principal geometrical isomers. rsc.orgresearchgate.net These include cis/trans isomerism with respect to the orientation around the C=N oxime bond and syn/anti isomerism describing the orientation of the N-OH fragment relative to the cyano group. rsc.orgresearchgate.net
Table 1: General Properties of Cyanoximes
| Property | Description | References |
|---|---|---|
| General Formula | NC-C(=NOH)-R (where R is an electron-withdrawing group) | rsc.orgnih.govresearchgate.net |
| Acidity | Significantly more acidic (pKa 4.2-6.2) than conventional oximes (pKa ~9-10) due to the electron-withdrawing cyano group. | researchgate.netsmolecule.com |
| Ligand Capability | Excellent polydentate ligands used as building blocks for coordination polymers and organometallic complexes. | rsc.orgnih.gov |
| Coordination | The cyano group can provide extra nitrogen donor atoms, enabling the formation of bridged metal complexes. | rsc.orgnih.gov |
| Stereochemistry | Exhibit cis/trans and syn/anti geometrical isomerism. | rsc.orgresearchgate.net |
Historical Perspective and Development of 1-Cyano-Glyoxime Chemistry
The dedicated study of cyanoximes as a specific class of organic ligands is a relatively recent endeavor, with considerable research efforts spanning the last three to four decades. rsc.orgresearchgate.net While the term "1-cyano-glyoxime" itself is not commonly found in chemical literature, it describes a specific type of bis-cyanoxime. The development of this field has progressed from simple mono-cyanoximes to more complex structures.
A significant milestone in this area was the synthesis of the first bis-cyanoxime, di-N,N′-(2-cyano-2-oximinoacetyl)piperazine, which was achieved in high yield through a two-step process under ambient conditions. nih.gov This process involved the initial reaction of piperazine (B1678402) with methylcyanoacetate to form a precursor, which was then converted into the bis-cyanoxime via a nitrosation reaction using gaseous methylnitrite. nih.gov The successful synthesis and characterization of such a complex, polydentate ligand underscored the potential for creating a wide array of versatile building blocks for coordination chemistry. nih.gov As of 2019, a total of 44 distinct cyanoxime compounds had been obtained and characterized, including 36 mono-cyanoximes and 7 bis-cyanoximes. rsc.orgnih.gov
Significance in Contemporary Chemical Research
Cyanoximes, including the structural type represented by 1-cyano-glyoxime, are of considerable significance in modern chemical research. Their primary importance lies in their role as versatile, multifunctional ligands for the construction of coordination polymers and supramolecular assemblies. rsc.orgnih.gov The ability of the cyanoxime anion to act as a bridging ligand is crucial in the formation of unique, multi-dimensional coordination polymers with metal ions like silver(I) and thallium(I). researchgate.netnih.gov
The resulting metal-cyanoxime complexes have demonstrated a broad spectrum of potential practical applications. rsc.org Un-complexed ligands, their alkali metal salts, and various metal complexes exhibit a range of biological activities, including plant growth regulation, antimicrobial effects, and significant cytotoxicity against human cancer cells both in vitro and in vivo. rsc.orgnih.gov For example, certain silver(I) cyanoximates have been investigated as light-stable antimicrobial additives. nih.gov
Furthermore, the unique structures of these coordination polymers can lead to interesting physical properties. For instance, some silver(I) cyanoximate complexes form layered 2D coordination polymers with notable argentophilic (silver-silver) interactions. researchgate.net The specific coordination modes of bis-cyanoximes, acting as dianionic, bridging, and decadentate ligands, highlight their immense potential as adaptable components in the rational design of new materials with tailored properties for supramolecular chemistry. nih.gov
Table 2: Types of Cyanoxime Structures
| Type | General Structure Description | Example | References |
|---|---|---|---|
| Mono-cyanoxime | A single cyanoxime functional group attached to an R-group. | 2-Cyano-2-isonitrosoacetamide | rsc.orgresearchgate.net |
| Bis-cyanoxime | Two cyanoxime functional groups linked by a spacer. | di-N,N′-(2-cyano-2-oximinoacetyl)piperazine | rsc.orgnih.gov |
| Tris-cyanoxime | Three cyanoxime functional groups arranged in a 'tripod' structure. | A recently developed class of cyanoxime. | rsc.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,3E)-2,3-bis(hydroxyimino)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-3(6-8)2-5-7/h2,7-8H/b5-2+,6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZRVJREDCWTRN-BUSIMMOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=NO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=N\O)\C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for 1-Cyano-Glyoxime
The direct synthesis of 1-cyano-glyoxime can be approached through several strategic pathways, primarily involving the construction of the glyoxime (B48743) backbone and the introduction of the cyano group.
The foundational reaction for the synthesis of the glyoxime core involves the condensation of glyoxal (B1671930) with hydroxylamine (B1172632). ontosight.ai Glyoxime itself is typically prepared by reacting an aqueous solution of glyoxal with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). This reaction is generally exothermic and requires careful temperature control.
A plausible, though not explicitly documented, route to 1-cyano-glyoxime could involve starting with a cyanated glyoxal derivative. However, the more common conceptual approach involves the modification of a pre-formed glyoxime or a related precursor.
A logical and common strategy in organic synthesis is the derivatization of a closely related compound. For the synthesis of 1-cyano-glyoxime, this could involve the introduction of a cyano group onto a glyoxime derivative. One potential pathway is the nucleophilic substitution of a halogenated glyoxime with a cyanide salt. chemguide.co.ukpearson.com For instance, a monochloroglyoxime could theoretically react with sodium or potassium cyanide in a suitable solvent to yield 1-cyano-glyoxime. The success of this reaction would depend on the reactivity of the C-Cl bond and the stability of the resulting product.
Another approach is the dehydration of an amide-oxime precursor. The conversion of primary amides and aldoximes to nitriles is a well-established transformation in organic chemistry, often employing dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), or oxalyl chloride. acs.orgresearchgate.nettandfonline.com A hypothetical precursor, 1-amido-glyoxime, could potentially be dehydrated to form 1-cyano-glyoxime.
Strategies Involving Glyoxal and Hydroxylamine Derivatives
Precursor Compounds and Their Chemical Transformations
Understanding the chemistry of precursor compounds is crucial for developing synthetic routes to more complex molecules like 1-cyano-glyoxime.
While not a direct precursor to 1-cyano-glyoxime, the synthesis of cyanogen (B1215507) ((CN)₂) from glyoxime highlights the reactivity of the glyoxime structure and methods for generating cyano functionalities. An established method involves the reaction of glyoxime with acetic anhydride (B1165640) to form N,N'-diacetoxyglyoxime. This intermediate is then pyrolyzed at elevated temperatures (around 160°C) to produce cyanogen and acetic acid. This process provides a convenient laboratory-scale preparation of cyanogen, avoiding the use of highly toxic reagents like hydrogen cyanide.
Halogenated glyoximes are key potential intermediates for the synthesis of 1-cyano-glyoxime via nucleophilic substitution. Dichloroglyoxime, for example, can be synthesized by the chlorination of glyoxime. google.com Traditional methods have involved the use of elemental chlorine gas, which is hazardous and difficult to handle in a laboratory setting. google.com
More recent and safer methods have been developed. One such method involves dissolving glyoxime in a mixture of dimethylformamide (DMF) and concentrated hydrochloric acid, followed by treatment with potassium monopersulfate (Oxone®) to achieve chlorination. This process results in a high yield and purity of dichloroglyoxime. google.com Another approach uses N-chlorosuccinimide in DMF.
The synthesis of brominated glyoximes has also been explored. For instance, bromodimethylglyoxime can be prepared in a two-step reaction starting from diacetylmonoxime, which is first brominated and then reacted with hydroxylammonium chloride.
| Precursor/Intermediate | Reagents | Product | Reaction Type |
| Glyoxime | Acetic Anhydride | N,N'-diacetoxyglyoxime | Acetylation |
| N,N'-diacetoxyglyoxime | Heat (Pyrolysis) | Cyanogen | Elimination |
| Glyoxime | Conc. HCl, DMF, Oxone® | Dichloroglyoxime | Chlorination |
| Diacetylmonoxime | Bromine | Bromodimethylglyoxalmonoxime | Bromination |
| Bromodimethylglyoxalmonoxime | Hydroxylammonium chloride | Bromodimethylglyoxime | Oximation |
Synthesis of Cyanogen from Glyoxime
Nitrile Formation Strategies Relevant to 1-Cyano-Glyoxime Derivatives
The formation of a nitrile group is a cornerstone of the synthesis of 1-cyano-glyoxime. Several general strategies for nitrile synthesis are relevant in this context.
The dehydration of aldoximes is a widely used method. nih.govorganic-chemistry.org This transformation can be catalyzed by various reagents, including transition metal complexes and enzymatic catalysts known as aldoxime dehydratases. nih.govrsc.org These enzymes can convert a broad range of aldoximes to their corresponding nitriles under mild conditions. nih.gov
Another fundamental method is the nucleophilic substitution of alkyl halides with cyanide ions (Sₙ2 reaction). chemguide.co.uk This reaction is typically carried out by heating the alkyl halide with sodium or potassium cyanide in an ethanolic solution. chemguide.co.uk The choice of solvent is critical to avoid side reactions. chemguide.co.uk This strategy is directly applicable to the potential synthesis of 1-cyano-glyoxime from a halogenated glyoxime precursor.
The table below summarizes some common methods for nitrile formation.
| Starting Material | Reagents | Product |
| Primary Amide | SOCl₂, P₄O₁₀, (COCl)₂ | Nitrile |
| Aldoxime | Dehydrating agents, Aldoxime dehydratase | Nitrile |
| Alkyl Halide | NaCN or KCN in ethanol (B145695) | Nitrile |
Nucleophilic Substitution Reactions with Cyanide Sources
Nucleophilic substitution is a fundamental class of reactions for forming carbon-carbon bonds, including the introduction of a nitrile (cyano) group. chemguide.co.uk In this type of reaction, a nucleophile—in this case, the cyanide ion (CN⁻)—attacks an electron-deficient carbon atom, displacing a leaving group. youtube.com
The typical reaction involves heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.uk The use of ethanol as a solvent is crucial, as the presence of water can lead to the formation of alcohols as a competing side product. chemguide.co.uk The cyanide ion attacks the carbon atom bonded to the halogen, leading to the formation of a nitrile and extending the carbon chain by one carbon. savemyexams.com This process is an Sₙ2 reaction for primary halogenoalkanes, involving a backside attack by the nucleophile. chemguide.co.uk
For the synthesis of a molecule like Glyoxime, 1-cyano-, this strategy would necessitate a precursor containing a suitable leaving group (e.g., a halogen) at the carbon intended to bear the cyano group. The general scheme is as follows:
R-X + KCN → R-CN + KX (where X is a halogen leaving group)
While direct synthesis of Glyoxime, 1-cyano- via this method is not commonly documented, the principle is widely applied in the synthesis of various nitriles. chemguide.co.uk
Table 1: General Conditions for Nucleophilic Substitution with Cyanide
| Parameter | Condition | Rationale | Citation |
| Reactants | Halogenoalkane, Sodium or Potassium Cyanide | Halogen acts as a leaving group for the cyanide nucleophile. | chemguide.co.uk |
| Solvent | Ethanol | Prevents competing hydrolysis reaction that would form an alcohol. | chemguide.co.uk |
| Conditions | Heat under reflux | Provides energy to overcome the activation barrier of the reaction. | chemguide.co.uk |
| Mechanism | Sₙ2 for primary and secondary, Sₙ1 for tertiary | The mechanism depends on the structure of the halogenoalkane. | chemguide.co.uk |
Dehydration Reactions in Organic Synthesis
Dehydration reactions, which involve the removal of a water molecule to form a new bond, are central to many synthetic transformations. libretexts.orgyoutube.com In the context of oxime synthesis, the most relevant dehydration is the condensation reaction between a carbonyl compound and hydroxylamine or its derivatives. This reaction is a classic method for forming the C=N-OH functionality.
However, a key synthetic route to cyano-substituted oximes involves the nitrosation of active methylene (B1212753) compounds. For example, a two-step synthesis can produce N-alkyl-cyanoacetamido oximes. nih.gov This process begins with the reaction of ethyl cyanoacetate (B8463686) with an amine to form a 2-cyano-N-alkylacetamide intermediate. nih.gov This intermediate is then treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium. nih.gov This nitrosation step introduces the oxime functionality through a process that can be viewed as a condensation/dehydration, ultimately forming the cyano-oxime structure. nih.gov
Another relevant dehydration reaction in the chemistry of oximes is the conversion of aldoximes into nitriles. organic-chemistry.org This is typically achieved using various dehydrating agents such as thionyl chloride, acetic anhydride, or specialized ruthenium catalysts. organic-chemistry.org While this reaction transforms an oxime rather than forming one, it underscores the chemical relationship between these functional groups.
Table 2: Synthesis of a Cyanooxime via Nitrosation
| Step | Reactants | Conditions | Product | Citation |
| 1 | Ethyl cyanoacetate, Aqueous Dimethylamine (40%) | Reflux at 70°C for 6 hours | 2-cyano-N,N-dimethylacetamide | nih.gov |
| 2 | 2-cyano-N,N-dimethylacetamide, Sodium Nitrite | MeOH/H₂O, acidified with HCl | 2-(dimethylamino)-N-hydroxy-2-oxoacetimidoyl cyanide | nih.gov |
Additions to Carbonyl Compounds
The nucleophilic addition of cyanide to a carbonyl group is a powerful method for synthesizing α-hydroxynitriles, also known as cyanohydrins. chemguide.co.ukchemistrysteps.com This reaction involves the attack of a cyanide nucleophile on the electrophilic carbonyl carbon. savemyexams.com
The reaction is typically performed by mixing an aldehyde or ketone with an aqueous solution of sodium or potassium cyanide, with the pH adjusted to a slightly acidic range (pH 4-5) to ensure the presence of both HCN and free cyanide ions for optimal reaction rates. chemguide.co.uk The mechanism proceeds in two main steps:
Nucleophilic Attack: The cyanide ion (CN⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. chemistrysteps.comsavemyexams.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source in the mixture (such as HCN or water) to yield the final cyanohydrin product. chemguide.co.uksavemyexams.com
This reaction is reversible, with the equilibrium favoring the cyanohydrin product for most aldehydes and unhindered ketones. thieme-connect.de To synthesize a precursor for Glyoxime, 1-cyano-, one could envision the addition of cyanide to a derivative of glyoxylic acid, such as glyoxylamide. The resulting α-hydroxy-α-cyano-acetamide could then potentially be converted to the target glyoxime.
Table 3: Key Features of Cyanohydrin Formation
| Feature | Description | Citation |
| Reagents | Aldehyde or Ketone, NaCN/KCN, Acid | HCN is often generated in situ for safety and efficiency. |
| Nucleophile | Cyanide Ion (CN⁻) | Attacks the electrophilic carbonyl carbon. |
| Intermediate | Tetrahedral Alkoxide | Formed after the nucleophilic attack. |
| Product | α-Hydroxynitrile (Cyanohydrin) | Formed after protonation of the intermediate. |
Glycosyl Cyanide Synthetic Approaches
Glycosyl cyanides are carbohydrate derivatives where a cyano group is attached to the anomeric carbon (C-1). These compounds are valuable building blocks in the synthesis of C-glycosides and C-nucleoside analogues. researchgate.net Several methods have been developed for their stereospecific synthesis.
One efficient method involves the reaction of 1,2-O-sulfinyl monosaccharides with a cyanide source. researchgate.netnih.gov This reaction proceeds via an Sₙ2-type displacement at the anomeric center, which ensures a stereospecific outcome. researchgate.netnih.gov The use of sodium cyanide in the presence of a Lewis acid, such as ytterbium triflate, has been shown to be effective. researchgate.netnih.gov A significant advantage of this method is that the resulting 1,2-trans-glycosyl cyanide retains a free hydroxyl group at the C-2 position, making it available for further chemical modifications. researchgate.netnih.gov
Another approach is the ring-opening of 1,6-anhydrosugars using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, mediated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This strategy provides a convenient route to glycosyl cyanides and is tolerant of various functional groups, including free alcohols and alkynes. researchgate.net This method has been successfully applied to sugars in the D-gluco, D-galacto, and D-manno series with good stereocontrol. researchgate.net
Reaction Mechanisms and Reactivity Studies
Mechanistic Pathways of 1-Cyano-Glyoxime Transformations
The reactivity of 1-cyano-glyoxime is characterized by the distinct chemical behaviors of its functional groups. Understanding the mechanistic pathways of its transformations is crucial for its application in synthesis and materials science.
Pyrolysis is a thermal decomposition process that occurs in an inert atmosphere. mdpi.com The study of the pyrolysis of organic compounds like 1-cyano-glyoxime involves understanding the mechanisms of bond cleavage and the formation of various products. dtic.mil The process is influenced by factors such as temperature, heating rate, and the presence of catalysts. mdpi.com
Generally, the pyrolysis of organic materials can be categorized into slow and fast pyrolysis, with different product distributions. mdpi.com Slow pyrolysis, characterized by low heating rates, typically yields more solid residue (biochar). researchgate.net In contrast, fast pyrolysis at higher temperatures and heating rates favors the production of liquids (bio-oil) and gases. mdpi.com The initial stages of pyrolysis are thought to proceed through a unimolecular decomposition mechanism, involving the homolytic cleavage of weaker bonds to form radicals. mdpi.com
While specific studies on the pyrolysis of 1-cyano-glyoxime are not extensively detailed in the provided results, the thermal decomposition of related nitrogen-containing heterocyclic compounds and metal-organic frameworks (MOFs) provides insights. For instance, the thermal decomposition of a silver(I)-MOF containing a high-energy ligand showed a rapid, one-step weight loss with significant heat release. pku.edu.cn Non-isothermal thermokinetic analysis of this compound revealed a high activation energy, suggesting good thermal stability. pku.edu.cn The decomposition was determined to be a non-spontaneous, entropy-driven process. pku.edu.cn
The pyrolysis of biomass, which contains complex organic structures, involves intricate and competing reactions. mdpi.com The decomposition mechanism is influenced by the composition of the material, with different components breaking down at various temperatures. mdpi.com The presence of mineral materials can also catalyze the pyrolysis process. researchgate.net
A general mechanism for the pyrolysis of organic materials involves the following stages:
Initiation: Cleavage of the weakest bonds to form free radicals.
Propagation: A series of radical reactions leading to the formation of smaller, volatile fragments.
Termination: Combination or disproportionation of radicals to form stable products.
In the context of 1-cyano-glyoxime, the C-C, C-N, and N-O bonds would be susceptible to cleavage at elevated temperatures. The cyano group (C≡N) is a relatively stable functional group but can participate in reactions under pyrolytic conditions. The oxime groups (-NOH) can undergo dehydration and rearrangement reactions.
Table 1: General Kinetic Parameters for Thermal Decomposition of Related Compounds
| Compound/Material | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (A) (s⁻¹) | Decomposition Temperature Range | Reference |
| Ag(I)-MOF | 272.1 (Kissinger), 268.9 (Ozawa-Doyle) | 10¹⁹.⁶⁷ | One-step rapid decomposition | pku.edu.cn |
| Sugarcane Bagasse | 25.44 (n=1), 31.21 (n≠1) (CR model) | Not Specified | Varies with conversion | researchgate.net |
| Miscanthus x giganteus | Not Specified | Not Specified | Highest bio-oil yield at 550°C | researchgate.net |
This table presents data for related compounds to infer potential behavior for 1-cyano-glyoxime due to a lack of specific data.
The nitrile group (-C≡N) in 1-cyano-glyoxime can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. ebsco.comlibretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is first protonated. libretexts.orgpressbooks.pub This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orgpressbooks.publumenlearning.com A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgpressbooks.pub
The general mechanism for acid-catalyzed nitrile hydrolysis is as follows:
Protonation of the nitrile nitrogen. libretexts.org
Nucleophilic attack by water on the nitrile carbon. libretexts.org
Proton transfer from the oxygen to the nitrogen.
Tautomerization to form a protonated amide. libretexts.org
Further hydrolysis of the amide to yield the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the nitrile carbon is directly attacked by the nucleophile. libretexts.org This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields an amide, which is subsequently hydrolyzed under the basic conditions to a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org
The general mechanism for base-catalyzed nitrile hydrolysis involves:
Nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.com
Protonation of the resulting anion by water to form an imidic acid. chemistrysteps.com
Tautomerization to form an amide. chemistrysteps.com
Hydrolysis of the amide to produce a carboxylate salt and ammonia. libretexts.org
The reaction between nitriles and water alone is typically very slow. libretexts.org Therefore, heating with a dilute acid or alkali is necessary to achieve a reasonable reaction rate. libretexts.org
The carbon-nitrogen triple bond in the cyano group of 1-cyano-glyoxime is susceptible to nucleophilic addition reactions, similar to a carbonyl group. lumenlearning.comopenstax.org These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds and introducing various functional groups. ebsco.com
A classic example of nucleophilic addition to a nitrile is the formation of a cyanohydrin, where a cyanide anion attacks a carbonyl carbon. libretexts.org While 1-cyano-glyoxime already possesses a cyano group, the principles of nucleophilic attack on this group are relevant. The nitrile carbon is electrophilic, and strong nucleophiles can add to it.
For a successful reaction, the nucleophile must be strong enough to attack the nitrile carbon. In some cases, activation of the nitrile group is necessary. For instance, protonation of the nitrile nitrogen under acidic conditions increases its electrophilicity. lumenlearning.com
Examples of nucleophilic addition reactions at the cyano group include:
Grignard Reagents: Reaction with a Grignard reagent (R-MgX) followed by hydrolysis yields a ketone. pressbooks.pub
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) add to the nitrile to form ketones after hydrolysis. pressbooks.pub
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes. pressbooks.pub
The mechanism of these additions generally involves the nucleophile attacking the electrophilic carbon of the cyano group, breaking the pi bond and forming a new single bond. The resulting imine-like intermediate is then hydrolyzed to the final product.
The presence of the glyoxime (B48743) moiety in 1-cyano-glyoxime could influence the reactivity of the cyano group through electronic and steric effects.
Hydrolysis Pathways of Nitrile Functionality
Kinetics and Thermodynamics of Reactions Involving 1-Cyano-Glyoxime
The study of kinetics and thermodynamics provides quantitative insights into the rates and equilibria of chemical reactions involving 1-cyano-glyoxime, particularly in the context of its coordination chemistry.
1-Cyano-glyoxime can act as a ligand in coordination complexes with metal ions. The kinetics of ligand substitution reactions in these complexes are crucial for understanding their reaction mechanisms. libretexts.org Ligand substitution can proceed through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. libretexts.orgyoutube.com
Dissociative (D) Mechanism: The reaction proceeds in two steps, with the initial slow step being the dissociation of a ligand to form an intermediate with a lower coordination number. libretexts.org
Associative (A) Mechanism: The incoming ligand first coordinates to the metal center to form a higher-coordinated intermediate, followed by the departure of the leaving group. youtube.com
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. libretexts.org It can have associative (Ia) or dissociative (Id) character. libretexts.org
The rate of ligand substitution is influenced by several factors, including the nature of the metal ion, the properties of the ligands, and the reaction conditions. solubilityofthings.com For instance, in square planar complexes, the substitution mechanism is often associative. cbpbu.ac.in The rate law for such reactions can sometimes be a two-term expression, indicating contributions from both a solvent-assisted pathway and a direct nucleophilic attack by the incoming ligand. cbpbu.ac.in
Studies on alkylcobalamins, which are related to vitamin B12, show that cyanide can substitute other ligands. researchgate.net The kinetics of these reactions can be followed to determine rate constants and activation parameters, which provide evidence for the operating mechanism. researchgate.net For example, positive activation volumes (ΔV‡) are often indicative of a dissociative mechanism. researchgate.net
Table 2: Activation Parameters for Ligand Substitution in Related Cobalt Complexes
| Complex Reactant | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Proposed Mechanism | Reference |
| CF₃CH₂(CN)Cbl | 71 ± 1 | -25 ± 4 | +8.9 ± 1.0 | Id | researchgate.net |
| CF₃(CN)Cbl | 77 ± 3 | +44 ± 11 | +14.8 ± 0.8 | D | researchgate.net |
This table presents data for related cobalt complexes to illustrate the types of kinetic data obtained in ligand substitution studies.
The binding of ligands to a metal center is an equilibrium process characterized by an equilibrium constant (K). sfu.ca For the binding of a ligand (L) to a metal complex (M), the equilibrium can be represented as:
M + L ⇌ ML
The equilibrium constant, also known as the association constant (Ka) or formation constant (Kf), is given by:
Ka = [ML] / ([M][L])
A large value of Ka indicates a strong binding affinity. The inverse of the association constant is the dissociation constant (Kd), where a smaller Kd value signifies a tighter interaction. sartorius.com
The thermodynamics of ligand binding can be described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship is given by the equation:
ΔG = -RTln(Ka) = ΔH - TΔS
The study of ligand binding equilibria is essential for understanding the stability of coordination complexes. scispace.com For example, in studies of alkylcobaloximes, the equilibrium constants for the ligation of imidazole (B134444) and cyanide were determined. scispace.com It was found that cyanide binds more strongly than imidazole, which can be explained by the principles of hard and soft acids and bases (HSAB) and the importance of π-bonding in the cyanide complex. scispace.com
The position of equilibrium can be influenced by factors such as temperature, pH, and the nature of the solvent. elifesciences.org In competitive binding assays, the affinity of an unlabeled ligand can be determined by measuring its ability to displace a labeled ligand from the metal center. elifesciences.org
Ligand Substitution Kinetics in Coordination Complexes
Electrocatalytic Reaction Mechanisms
The study of glyoxime-based metal complexes as electrocatalysts, particularly for the hydrogen evolution reaction (HER), has been a significant area of research. While direct and extensive research specifically on 1-cyano-glyoxime is not widely available in the reviewed literature, the well-documented behavior of analogous cobalt-glyoxime complexes (cobaloximes) provides a strong basis for understanding its probable reaction mechanisms and reactivity. The introduction of a cyano group, a potent electron-withdrawing substituent, is expected to significantly modulate the electronic properties and, consequently, the catalytic behavior of the complex.
Hydrogen Evolution Catalysis Mechanisms
The electrocatalytic evolution of hydrogen by cobalt-glyoxime complexes is a multi-step process that typically involves the reduction of the cobalt center and subsequent protonation steps. The generally accepted mechanism for related cobaloximes can be adapted to infer the pathway for a hypothetical cobalt complex of 1-cyano-glyoxime.
The catalytic cycle is believed to commence with the electrochemical reduction of the Co(II) form of the complex to a Co(I) species. acs.org This initial electron transfer is a crucial step, and its potential is highly sensitive to the nature of the ligands. The presence of an electron-withdrawing cyano group on the glyoxime backbone in 1-cyano-glyoxime would be expected to make the cobalt center more electrophilic. This would likely lead to a positive shift in the Co(II)/Co(I) redox potential, meaning the reduction to the active Co(I) catalyst would occur at a less negative potential compared to complexes with electron-donating or less electron-withdrawing substituents like methyl or phenyl groups. chemrxiv.orgpnas.org
Once the Co(I) species is formed, it is a potent nucleophile and is readily protonated by a proton source (H⁺) in the solution, such as an acid, to form a Co(III)-hydride intermediate (Co(III)-H). acs.orgresearchgate.net This step is a key part of the catalytic cycle.
The Co(III)-H intermediate can then evolve hydrogen through a few possible pathways:
Homolytic Pathway: Two Co(III)-H intermediates can react with each other to produce two Co(II) complexes and a molecule of H₂.
Heterolytic Pathway: The Co(III)-H intermediate can be further protonated by another proton, leading to the release of H₂ and the regeneration of the Co(III) complex, which can then be reduced to re-enter the catalytic cycle.
Reductive Pathway: The Co(III)-H can undergo another one-electron reduction to form a Co(II)-hydride species, which then reacts with a proton to release H₂.
The operative mechanism can depend on factors such as the concentration of the catalyst and the acid. pnas.org For many cobaloximes, the mechanism is often proposed to proceed through proton-coupled electron transfer (PCET) steps, where the oxime bridge of the glyoxime ligand can act as a proton relay, facilitating the efficient transfer of protons to the metal center. nih.gov This feature allows for hydrogen evolution to occur at modest overpotentials.
The use of specific proton sources, such as p-cyanoanilinium, has been noted in studies of related cobalt diimine-dioxime complexes, highlighting the importance of the acid's pKa in the catalytic system. pnas.org The catalytic wave for hydrogen evolution is typically observed in cyclic voltammetry at potentials close to the Co(II)/Co(I) redox couple. acs.orgpnas.org
Redox Behavior and Electron Transfer Processes
The redox behavior of 1-cyano-glyoxime, particularly when complexed with a metal like cobalt, is central to its function in electrocatalysis. The electron transfer processes involve changes in the oxidation state of the central metal atom, which are significantly influenced by the ligand framework.
As established, the cyano group is strongly electron-withdrawing. In a cobalt complex of 1-cyano-glyoxime, this would pull electron density away from the cobalt center. This has a predictable effect on the redox potentials of the complex. The Co(III)/Co(II) and Co(II)/Co(I) redox couples would be expected to shift to more positive (less negative) potentials compared to analogous complexes with less electron-withdrawing groups. pnas.orgnih.gov This is a critical consideration because while a more positive redox potential is thermodynamically favorable for the reduction of the catalyst, it can sometimes be associated with lower catalytic activity if the resulting Co(I) species is too stable or if the subsequent protonation step becomes less favorable. acs.orgresearchgate.net
The electron transfer process in these systems is often not a simple transfer to or from the metal center alone. The ligand itself can be "redox-active," meaning it can participate in the storage and transfer of electrons. mdpi.com While the primary redox events in cobaloximes are typically considered to be metal-centered, the delocalized π-system of the glyoxime ligand is not entirely innocent and its electronic character, as modified by substituents like the cyano group, plays a crucial role in mediating the electron transfer to and from the cobalt.
The study of related systems provides insight into the expected electrochemical behavior. For instance, the substitution of methyl groups with more electron-withdrawing phenyl groups in a cobaloxime system leads to a positive shift in the Co(II)/Co(I) reduction potential. chemrxiv.org Following this trend, a cyano-substituted glyoxime complex would be anticipated to show an even more pronounced positive shift.
Table of Expected Redox Potential Shifts
The following table, based on data from analogous cobalt-glyoxime complexes, illustrates the general trend of how electron-withdrawing substituents affect the Co(II)/Co(I) redox potential. The value for a hypothetical Co(1-cyano-glyoxime)₂ complex is an educated estimation based on these trends.
| Glyoxime Ligand Substituent | Nature of Substituent | Typical Co(II)/Co(I) Redox Potential (V vs. SCE in CH₃CN) | Reference |
| Dimethyl | Electron-donating | ~ -0.6 to -0.8 V | pnas.org |
| Diphenyl | Electron-withdrawing | ~ -0.28 V | acs.orgchemrxiv.org |
| Difluoroboryl-bridged | Strongly Electron-withdrawing | ~ -0.55 V (for dmgBF₂) to -0.28 V (for dpgBF₂) | acs.orgresearchgate.net |
| Cyano | Very Strongly Electron-withdrawing | Estimated > -0.2 V | Inferred |
Coordination Chemistry of 1 Cyano Glyoxime and Its Metal Complexes
1-Cyano-Glyoxime as a Ligand
The unique structural and electronic features of 1-cyano-glyoxime make it a compelling ligand in coordination chemistry. Its design and multidentate character allow for a variety of coordination modes.
Ligand Design and Denticity
1-Cyano-glyoxime belongs to the cyanoxime family of ligands, which generally have the formula NC-C(=NOH)-R, where R is an electron-withdrawing group. researchgate.net The presence of the strongly electron-withdrawing cyano (-CN) group makes cyanoximes significantly more acidic (by a factor of ~10,000) compared to conventional monoximes and dioximes. researchgate.net This enhanced acidity facilitates the deprotonation of the oxime proton (-NOH), making the ligand readily available to coordinate with metal ions as an anion.
The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. byjus.comfiveable.menumberanalytics.com Like other vic-dioximes, 1-cyano-glyoxime typically acts as a bidentate ligand. It coordinates to a metal ion through the two nitrogen atoms of its oxime groups, forming a stable five- or six-membered chelate ring. byjus.comresearchgate.net The formation of these chelate rings results in thermodynamically stable metal complexes, a phenomenon known as the chelate effect. numberanalytics.com The stability of these complexes is a key factor in their wide range of applications. fiveable.me
Ampholydentate Coordination Modes
1-Cyano-glyoxime is considered an excellent ampholydentate or ambidentate ligand, meaning it possesses multiple, distinct donor sites and can coordinate to metal centers in various ways. researchgate.net This versatility gives rise to a wide array of complex structures, from simple mononuclear species to intricate polynuclear compounds.
The primary coordination mode is the N,N-bidentate chelation described above. However, other coordination possibilities exist:
Bridging through Oxime Oxygen: After the primary N,N-coordination and deprotonation of one oxime group, the resulting oximate oxygen atom can act as a donor to a second metal center. This allows the ligand to function as a bridge between two metal ions, facilitating the formation of binuclear or polynuclear complexes. researchgate.net
Coordination via the Cyano Group: The nitrogen atom of the cyano group provides an additional potential donor site. This allows the cyano group to coordinate to another metal ion, further promoting the assembly of bridged, multi-metallic structures and coordination polymers. researchgate.net
This ability to act as both a chelating and a bridging ligand makes 1-cyano-glyoxime and related cyanoximes valuable building blocks for constructing complex molecular architectures. researchgate.net
Table 1: Potential Coordination Modes of 1-Cyano-Glyoxime
| Coordination Mode | Donor Atoms Involved | Resulting Structure |
| Bidentate Chelation | N, N (from two oxime groups) | Mononuclear complex with a chelate ring |
| Bidentate Chelation & Bridging | N, N (chelation); O (bridging from oxime) | Binuclear or Polynuclear complex |
| Bidentate Chelation & Bridging | N, N (chelation); N (bridging from cyano group) | Binuclear or Polynuclear complex |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1-cyano-glyoxime typically involves the reaction of the ligand with a metal salt in an appropriate solvent. As a weak acid, the ligand readily deprotonates in the presence of a metal ion or a base to form the corresponding anion, which then coordinates to the metal center. researchgate.net
Transition Metal Complexes (e.g., Cobalt, Nickel, Copper, Palladium, Platinum)
1-cyano-glyoxime forms stable complexes with a variety of transition metals.
Cobalt: Cobalt complexes of glyoximes, known as cobaloximes, are of significant interest as models for Vitamin B12. journals.co.za The synthesis of cobalt(III) complexes often involves the reaction of a Co(II) salt with the ligand in the presence of air (which acts as an oxidant) and an axial ligand. journals.co.za Cyano-bridged dinuclear cobalt complexes can be synthesized by reacting a pre-formed cyanocobaloxime, such as [Co(CN)(DH)₂(L)], with an aquated cobaloxime like [PhCH₂Co(DH)₂(OH₂)]. Template synthesis, where the ligand is formed around the metal ion, has also been used to create cobalt(II) glyoximate clathrochelates. isuct.ru
Nickel: Nickel(II) readily forms complexes with cyanoxime ligands. researchgate.net A high-yield synthesis involves the reaction of a Ni(II) salt with the deprotonated ligand in an aqueous or alcoholic solution, leading to the formation of Werner-type complexes. researchgate.net These complexes are typically square-planar and diamagnetic. hhu.de Depending on the reaction conditions, both mononuclear complexes, such as [Ni(ligand)₂], and polynuclear complexes can be isolated. researchgate.net In some polynuclear structures, the cyanoxime ligand acts as both a chelating and a bridging agent. researchgate.net
Copper: Copper(II) forms colored complexes with glyoxime-based ligands, a property utilized in spectrophotometric analysis. researchgate.net The synthesis generally involves mixing a Cu(II) salt solution with the ligand in a suitable solvent system at a controlled pH. researchgate.net The resulting complexes can have a 1:2 metal-to-ligand ratio and may feature a distorted octahedral or square-planar geometry. researchgate.netresearchgate.net
Palladium and Platinum: Palladium(II) and Platinum(II) form highly stable, square-planar complexes with glyoxime (B48743) and dioxime ligands. hhu.deresearchgate.netscispace.com Synthesis typically involves the reaction of the ligand with a Pd(II) or Pt(II) salt, such as K₂PtCl₄ or PtCl₂, in a solvent like dimethylsulfoxide. researchgate.netnih.gov These d⁸ metal complexes are often used as catalysts for various organic transformations, including the polymerization of olefins like norbornene. hhu.de
Table 2: Examples of Synthesized Transition Metal-Glyoxime Complexes
| Metal | Example Complex Formula | Geometry | Reference |
| Cobalt | PhCH₂Co(DH)₂CNCo(DH)₂L | Octahedral (bridged) | |
| Cobalt | [Co(Hdpg)₂(Base)Cl] | Octahedral | journals.co.za |
| Nickel | [Ni(PiPCO)₂]·H₂O | Square-planar | researchgate.net |
| Nickel | [Ni(dpg)₂] | Square-planar | hhu.de |
| Copper | [Cu(C₂O₄)(H₂oxado)(H₂O)]₂ | Distorted Octahedral (dimer) | researchgate.net |
| Palladium | [Pd(dpg)₂] | Square-planar | hhu.de |
| Platinum | [(E,E)-Pt(HL)₂] | Square-planar | researchgate.net |
Note: The table includes examples with closely related glyoxime ligands (DH=dimethylglyoxime (B607122), Hdpg=diphenylglyoxime, PiPCO=a specific cyanoxime, H₂oxado=oxamide dioxime) to illustrate typical structures, as data for 1-cyano-glyoxime itself is limited.
Main Group Metal Complexes
While the coordination chemistry of 1-cyano-glyoxime is dominated by transition metals, complexes with main group metals have also been reported for related ligands. For instance, zinc(II) and cadmium(II) are known to form complexes with various vic-dioximes. researchgate.netderpharmachemica.com The synthesis follows a similar path to that of transition metal complexes, involving the reaction of a metal salt (e.g., acetate (B1210297) or chloride) with the ligand. derpharmachemica.combingol.edu.tr The cyanide ion itself is known to exhibit ambidentate behavior in complexes with main group elements. However, detailed studies focusing specifically on 1-cyano-glyoxime complexes with main group metals are less common in the available literature.
Structural Elucidation of Metal-1-Cyano-Glyoxime Complexes
The structures of these coordination compounds are determined using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. Key vibrational bands are monitored for shifts upon complexation. For instance, the C=N stretching frequency (ν(C=N)) of the oxime group typically shifts, confirming its involvement in bonding. journals.co.za The C≡N stretching frequency (ν(C≡N)) of the cyano group is also diagnostic; a shift to higher energies (ca. 12-40 cm⁻¹) is often observed when the cyano group acts as a bridge between two metal centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Ni(II), Pd(II), Pt(II), and Co(III), ¹H and ¹³C NMR spectroscopy are powerful tools for characterization in solution. researchgate.net These spectra provide detailed information about the ligand framework and can confirm the formation of a single, well-defined complex.
Other Techniques: Elemental analysis is routinely used to confirm the empirical formula of the synthesized complexes. journals.co.za Mass spectrometry helps in determining the molecular weight and fragmentation pattern. researchgate.net Thermal analysis techniques like TGA can provide information on the decomposition patterns and thermal stability of the complexes. journals.co.za
Table 3: Common Techniques for Characterizing Metal-Glyoxime Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=N, C≡N, O-H) and their involvement in coordination via frequency shifts. journals.co.za |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information of the ligand framework in diamagnetic complexes. researchgate.net |
| X-Ray Diffraction | Definitive molecular structure, bond lengths, bond angles, and coordination geometry. researchgate.netchemrxiv.org |
| Elemental Analysis | Confirmation of the empirical formula and purity of the complex. |
| Mass Spectrometry | Determination of molecular weight and structural fragments. researchgate.net |
| Thermal Analysis (TGA/DTA) | Information on thermal stability, decomposition, and presence of solvent molecules. journals.co.za |
Mononuclear Complexes
1-Cyano-glyoxime readily forms mononuclear complexes with various transition metal ions, including Co(II), Ni(II), and Cu(II). asianpubs.org In these complexes, the metal-to-ligand ratio is typically 1:2. asianpubs.org The coordination generally occurs through the two nitrogen atoms of the glyoxime moiety, forming a stable five-membered chelate ring. asianpubs.org
The synthesis of these mononuclear complexes can be achieved through the reaction of the corresponding metal salt with 1-cyano-glyoxime in a suitable solvent. For instance, reacting metal chlorides with 1-cyano-glyoxime can yield complexes with the general formula [M(HL)₂], where M is the metal ion and HL represents the singly deprotonated 1-cyano-glyoxime ligand. asianpubs.org
The structural characterization of these complexes often relies on a combination of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as well as elemental analysis. asianpubs.org In some cases, single-crystal X-ray diffraction has been used to definitively determine the molecular structure, revealing distorted octahedral or square planar geometries around the metal center, depending on the metal ion and other coordinated ligands. researchgate.netmdpi.com
| Metal Ion | General Formula | Coordination | Reference |
| Co(II) | [Co(HL)₂] | N,N-chelation | asianpubs.org |
| Ni(II) | [Ni(HL)₂] | N,N-chelation | asianpubs.org |
| Cu(II) | [Cu(HL)₂] | N,N-chelation | asianpubs.org |
Dinuclear and Polynuclear Architectures
The versatility of 1-cyano-glyoxime extends to the formation of dinuclear and polynuclear complexes. These structures can arise through various bridging modes of the ligand. Recent research has highlighted the development of dinuclear metal complexes due to their unique properties compared to their mononuclear counterparts. worktribe.com
One common mode of forming dinuclear structures involves the oxime group, where the deprotonated oxygen atom of one ligand can bridge to a second metal center. This is particularly observed in complexes of copper(II) and lanthanides. researchgate.netmdpi.com For example, dinuclear copper(II) complexes with glyoxime-type ligands have been synthesized and structurally characterized, revealing complex bridging arrangements. researchgate.net
Furthermore, polynuclear assemblies can be constructed using building-block approaches, where pre-formed mononuclear complexes with available coordination sites react with other metal precursors. This strategy allows for the controlled synthesis of complex architectures with specific magnetic or electronic properties. nih.gov The resulting structures can range from simple dimers to one-dimensional chains or more complex two-dimensional networks. nih.govnih.gov
| Complex Type | Bridging Ligand/Group | Resulting Architecture | Reference |
| Dinuclear Cu(II) | Oxime group | Dimer | researchgate.net |
| Dinuclear Lanthanide(III) | Acetate and mepaoH ligands | Dimer | mdpi.com |
| Polynuclear Ni(II)-Fe(II) | Cyanide group | 2-D Assembly | nih.gov |
Cyano-Bridged Systems
A particularly interesting aspect of 1-cyano-glyoxime's coordination chemistry is the ability of its cyano group to act as a bridging ligand, connecting two metal centers to form cyano-bridged complexes. scielo.org.za This bridging can occur in a linear M-C≡N-M' fashion, leading to the formation of bimetallic and polymetallic systems.
The formation of a cyanide bridge is often confirmed by infrared spectroscopy, where the C≡N stretching frequency (ν(C≡N)) shifts to a higher wavenumber compared to the terminal cyano group in the mononuclear precursor. This shift is attributed to the stabilization of the σ* antibonding orbital of the bridging CN⁻ ligand through overlap with the orbitals of both metal centers, which strengthens the C≡N bond.
Cyano-bridged complexes have been extensively studied for their potential applications in areas such as electron transfer and molecular magnetism. researchgate.net The nature of the metal ions and the other ligands in the coordination sphere can significantly influence the electronic coupling between the metal centers across the cyanide bridge. The synthesis of these systems often involves the reaction of a cyanated metal complex with another metal complex that has available coordination sites.
| Complex Type | Bridging Unit | Spectroscopic Evidence (IR) | Reference |
| Homometallic Dicobaloximes | -C≡N- | Shift in ν(C≡N) | |
| Bimetallic Transition Metal Complexes | M-C≡N-M' | Shift in ν(C≡N) | scielo.org.za |
| Bimetallic Ni(II)-Fe(III) Assemblies | Ni-N≡C-Fe | Analysis of ν(C≡N) | researchgate.net |
Influence of Ligand Environment on Metal Center Properties
The properties of the metal center in 1-cyano-glyoxime complexes are profoundly influenced by the surrounding ligand environment. This includes both the electronic and steric effects of the 1-cyano-glyoxime ligand itself and any other coordinated ligands.
Cis-Trans Influence Studies
The trans influence refers to the effect of a ligand on the length of the bond trans to it, while the trans effect relates to the influence of a ligand on the rate of substitution of the ligand trans to it. libretexts.org Similarly, the cis influence and cis effect describe the impact of a ligand on its cis neighbors. libretexts.org
In cobaloximes, which are cobalt complexes with glyoxime-type ligands, the cis and trans influences of axial and equatorial ligands have been extensively studied using NMR spectroscopy and X-ray diffraction. researchgate.netresearchgate.net These studies have revealed clear trends between the chemical shifts of axial and equatorial ligands and the electronic properties of the complex. researchgate.net For instance, the chemical shift of the pyridine-gamma proton/carbon in pyridyl-cobaloximes can be used to monitor the trans influence of the other axial ligand. researchgate.net
The steric bulk of the substituents on the glyoxime ligand can exert a significant cis influence, affecting the reactivity of the bonds at the metal center. researchgate.net The presence of the cyano group in 1-cyano-glyoxime is expected to exert a distinct electronic influence on both the cis and trans positions, affecting bond lengths and reactivity. Studies on related cyano-bridged dinuclear complexes have shown that the stereochemistry (cis or trans) of other ligands can impact the physical properties of the complex, such as the energy of metal-to-metal charge transfer transitions. rsc.org
| Effect | Probe | Influencing Ligand | Observed Correlation | Reference |
| Trans Influence | ¹H and ¹³C NMR of axial pyridine | Axial R/X group | Correlation with coordination shift | researchgate.net |
| Cis Influence | ¹³C NMR of C=N bond | Equatorial dioxime and axial ligands | Change in C=N resonance | researchgate.net |
| Cis-Trans Effect | ¹H and ¹³C NMR, UV-Vis, X-ray | Axial X ligand | Trend in chemical shifts and Co-dioxime CT band | researchgate.net |
Stereochemistry and Coordination Geometry
The stereochemistry and coordination geometry of metal complexes of 1-cyano-glyoxime are determined by several factors, including the coordination number of the metal ion, the nature of the metal itself, and the steric and electronic properties of the ligands. numberanalytics.com
Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. solubilityofthings.comnumberanalytics.comallen.in For d⁸ metal ions like Ni(II) and Pt(II), a square planar geometry is often observed. solubilityofthings.comnumberanalytics.com Octahedral geometry is prevalent for coordination number 6, which is common for many transition metals. solubilityofthings.comnumberanalytics.com
In mononuclear complexes of 1-cyano-glyoxime with Co(II), Ni(II), and Cu(II), a square planar or distorted square planar geometry around the metal ion is likely, with the two 1-cyano-glyoxime ligands coordinating in a plane. asianpubs.org However, the addition of axial ligands can lead to a square pyramidal or octahedral geometry. tudelft.nl
| Metal Ion/Complex Type | Typical Coordination Number | Common Geometry | Reference |
| Ni(II) (d⁸) | 4 | Square Planar | solubilityofthings.comnumberanalytics.com |
| Co(II), Fe(II) | 6 | Octahedral | mdpi.comsolubilityofthings.com |
| Pt(II) (d⁸) | 4 | Square Planar | numberanalytics.com |
| General Transition Metals | 6 | Octahedral | solubilityofthings.comnumberanalytics.com |
Advanced Characterization Techniques and Spectroscopic Analysis Methodologies
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is a cornerstone in the characterization of 1-cyano-glyoxime, offering a window into the molecule's covalent bond structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Bond Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups within 1-cyano-glyoxime by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The presence of the nitrile (C≡N) and oxime (C=N-OH) groups gives rise to characteristic absorption bands.
The C≡N triple bond stretch in nitriles typically appears in a distinct and sharp region of the infrared spectrum, generally between 2220 and 2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this band is often observed between 2220 and 2240 cm⁻¹ due to conjugation. spectroscopyonline.com The intensity of this peak is notable due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com In the context of cyano-bridged metal complexes, the ν(C≡N) stretching frequency can shift to higher values upon coordination with a metal. researchgate.net
The oxime group presents several characteristic bands. The O-H stretching absorption is typically broad and found in the region of 3150-3650 cm⁻¹, its position and shape being sensitive to hydrogen bonding. The C=N double bond stretch is observed in the 1620-1690 cm⁻¹ range. The N-O stretch usually appears between 930 and 960 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for 1-Cyano-glyoxime Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2220 - 2260 |
| Oxime (O-H) | Stretching | 3150 - 3650 (Broad) |
| Oxime (C=N) | Stretching | 1620 - 1690 |
| Oxime (N-O) | Stretching | 930 - 960 |
Note: The exact positions of these bands can be influenced by the molecular environment, including solvent and crystal packing effects.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, detecting vibrational modes that involve a change in the polarizability of the molecule. It is particularly effective for observing the vibrations of non-polar bonds.
The cyano group's stretching vibration (ν(C≡N)) is also a prominent feature in the Raman spectrum, typically found in the 2100-2300 cm⁻¹ region. researchgate.net The position of this band is sensitive to the local environment, including solvent polarity and hydrogen bonding. researchgate.net For example, the Raman spectrum of benzonitrile (B105546) shows a characteristic C≡N stretching vibration at approximately 2229 cm⁻¹. anton-paar.com In spin-crossover complexes containing cyano ligands, significant shifts in the C≡N Raman peak can be observed with changes in temperature or pressure. mdpi.comresearchgate.net
Table 2: Key Raman Shifts for 1-Cyano-glyoxime
| Functional Group | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2100 - 2300 |
| Molecular Backbone | Skeletal Vibrations | < 1500 |
Electronic Spectroscopy Methodologies
Electronic spectroscopy probes the electronic structure of 1-cyano-glyoxime by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. nih.gov A molecule that absorbs light is excited to a higher electronic state and can then relax to the ground state by emitting a photon. This technique is highly sensitive to the molecular environment.
While not all molecules are fluorescent, certain structural features can impart this property. For instance, indole (B1671886) derivatives containing a cyano group, such as 4-cyanoindole, have been shown to be significantly fluorescent. mdpi.com The fluorescence properties of 1-cyano-glyoxime would depend on its specific electronic structure and whether efficient non-radiative decay pathways are present. If fluorescent, the emission spectrum would provide information about the energy difference between the first excited singlet state and the ground state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For glyoxime (B48743) itself, the ¹H and ¹³C NMR spectra have been determined both experimentally and theoretically. dergipark.org.tr In the ¹H NMR spectrum of glyoxime in DMSO-d₆, two distinct singlet peaks are observed for the hydroxyl and C-H protons. dergipark.org.tr The ¹³C NMR spectrum shows a single peak for the two equivalent carbon atoms. dergipark.org.tr
In 1-cyano-glyoxime, the introduction of the cyano group would break this symmetry, leading to more complex spectra.
¹H NMR: One would expect to see distinct signals for the two oxime protons (-OH) and the single proton attached to the carbon backbone. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen and cyano groups. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region. libretexts.org
¹³C NMR: Two separate signals would be anticipated for the two carbons of the glyoxime backbone due to their different chemical environments. The carbon of the nitrile group (C≡N) typically resonates in the 115–120 ppm region. libretexts.org The carbons of the C=N bonds would appear further downfield, with a study on glyoxime showing its carbon at 146.07 ppm. dergipark.org.tr
The exact chemical shifts would provide definitive information about the connectivity and electronic environment of each atom in the 1-cyano-glyoxime molecule.
Table 3: Predicted NMR Chemical Shift Regions for 1-Cyano-glyoxime
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Oxime (-OH) | Variable, dependent on H-bonding |
| ¹H | Methine (CH) | 2.0 - 4.0 |
| ¹³C | Cyano (-C≡N) | 115 - 120 |
| ¹³C | Oxime (-C=N) | 140 - 155 |
Note: These are estimated ranges and the actual values would need to be determined experimentally.
Proton (¹H) NMR Techniques
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the context of Glyoxime, 1-cyano-, ¹H NMR provides crucial information about the protons within the molecule, particularly those of the oxime groups.
For comparison, related dioxime complexes have been studied using ¹H NMR. researchgate.net In these studies, the chemical shifts of the protons on the glyoxime moiety are analyzed to understand the electronic effects of substituents and the coordination to a metal center. The spectra of such complexes often show resonances for the equivalent protons of the equatorial dimethylglyoxime (B607122) ligands.
Table 1: Representative ¹H NMR Data for Related Oxime Compounds
| Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Dimethylglyoxime methyl protons in a cobaloxime complex | DMSO-d₆ | 1.98-2.3 | - | CH₃ of (DH)₂ |
| Aromatic protons in a related complex | DMSO-d₆ | 6.7-7.3 | multiplet | Aromatic H |
Note: This table is illustrative and based on data for related compounds, not Glyoxime, 1-cyano- itself. The exact chemical shifts for Glyoxime, 1-cyano- would need to be determined experimentally.
Carbon-13 (¹³C) NMR Techniques
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. udel.edu
For Glyoxime, 1-cyano-, one would expect distinct signals for the two carbons of the glyoxime backbone and the carbon of the cyano group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached atoms. The carbon atoms double-bonded to the nitrogen of the oxime groups (C=NOH) would appear in a characteristic region of the spectrum. The cyano carbon (C≡N) also has a typical chemical shift range.
While specific ¹³C NMR data for Glyoxime, 1-cyano- is not available in the provided results, studies on related cobaloxime complexes have utilized ¹³C NMR to probe the electronic structure. In these complexes, the ¹³C chemical shifts of the C=N carbons are sensitive to changes in the equatorial and axial ligands, providing insights into the cis and trans influences within the molecule. researchgate.net A broad resonance is often observed for a bridged cyanide carbon in dicobaloximes, attributed to quadrupolar relaxation by the ⁵⁹Co nucleus.
Table 2: Expected ¹³C NMR Resonances for Glyoxime, 1-cyano-
| Carbon Atom | Expected Chemical Shift Range (δ) ppm | Notes |
| C=NOH | 140-160 | The exact shift depends on the electronic environment. |
| C≡N | 110-125 | Characteristic region for nitrile carbons. |
Note: This table presents expected chemical shift ranges and requires experimental verification for Glyoxime, 1-cyano-.
Advanced 2D NMR Methods (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for elucidating complex molecular structures by revealing correlations between different nuclei. researchgate.net
The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu For Glyoxime, 1-cyano-, an HSQC spectrum would show a correlation between the proton on the carbon bearing the cyano group and that carbon itself.
The HMBC experiment detects longer-range correlations, typically over two or three bonds, between protons and carbons. sdsu.educolumbia.edu This is particularly useful for connecting different parts of a molecule. In the case of Glyoxime, 1-cyano-, an HMBC spectrum could show correlations between the oxime protons (N-OH) and the C=N carbons, as well as correlations between the proton on the cyano-substituted carbon and the adjacent C=NOH carbon. These correlations would be instrumental in confirming the connectivity of the molecule.
While no specific 2D NMR data for Glyoxime, 1-cyano- is present in the search results, the application of these techniques to other vic-dioxime ligands has been documented for structure confirmation. researchgate.net
Solid-State NMR and Crystallography Applications
Solid-State NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of molecules in the solid state, where line broadening effects are significant. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. preprints.org
For Glyoxime, 1-cyano-, solid-state ¹³C NMR could provide information about the different crystalline forms (polymorphs) if they exist. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. Solid-state NMR has been used to study related compounds, such as cobaloximes, providing insights into their solid-state structures. researchgate.net
The combination of solid-state NMR and X-ray crystallography provides a comprehensive understanding of a molecule's structure in the solid phase. While ssNMR probes the local environment of the nuclei, crystallography provides a detailed three-dimensional map of the atomic positions in the crystal lattice. This combined approach is powerful for studying polymorphism and understanding structure-property relationships in crystalline materials.
X-ray Diffraction Methods for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. wikipedia.org By analyzing the pattern of diffracted X-rays, it is possible to deduce the precise location of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. rigaku.comuhu-ciqso.esanton-paar.com
Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography (SCXRD) is the most powerful technique for determining the absolute structure of a molecule. rigaku.comnih.gov It requires a high-quality single crystal of the compound, which can sometimes be challenging to obtain. wikipedia.orgnih.gov
The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. uhu-ciqso.esuol.de The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. uol.de This provides precise measurements of bond lengths and angles. uhu-ciqso.es
For Glyoxime, 1-cyano-, a single crystal structure would definitively confirm its molecular geometry, including the configuration of the oxime groups (E/Z isomerism) and the planarity of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding between the oxime groups of neighboring molecules, which govern the crystal packing. The structure of related vic-dioxime ligands and their metal complexes have been successfully determined using this method. researchgate.netresearchgate.net
Table 3: Information Obtainable from Single Crystal X-ray Crystallography of Glyoxime, 1-cyano-
| Parameter | Description |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and other interactions that dictate the crystal packing. |
| Absolute Configuration | The absolute stereochemistry of chiral molecules can be determined. nih.gov |
Powder X-ray Diffraction (PXRD) for Crystalline Materials
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, where the sample consists of a large number of randomly oriented crystallites. nihs.go.jp Instead of discrete diffraction spots, a PXRD experiment produces a characteristic diffraction pattern of peaks at different angles. nihs.go.jp
PXRD is a powerful tool for phase identification, as the diffraction pattern is unique to a specific crystalline form. ncl.ac.ukprotoxrd.com It can be used to distinguish between different polymorphs of Glyoxime, 1-cyano-, if they exist. protoxrd.com By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ncl.ac.uk
While PXRD does not provide the same level of structural detail as SCXRD, it is a rapid and non-destructive technique that is widely used for quality control and the characterization of bulk crystalline materials. nihs.go.jp The technique can also be used for the quantitative analysis of crystalline mixtures and to estimate the degree of crystallinity in a sample. nihs.go.jp
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions. libretexts.org This technique is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orguab.edu
Liquid Chromatography-Mass Spectrometry (LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are two sophisticated mass spectrometry techniques that offer complementary information for the analysis of "Glyoxime, 1-cyano-".
LC/MS Analysis:
LC/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the molecular weight of the target compound. For "Glyoxime, 1-cyano-", the expected molecular ion peak would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organic molecules involve the cleavage of weaker bonds, leading to the formation of stable ions and neutral fragments. msu.edu In the case of "Glyoxime, 1-cyano-", fragmentation could occur at the C-C single bonds or involve the loss of small molecules like HCN or H₂O.
MALDI-TOF-MS Analysis:
MALDI-TOF-MS is a soft ionization technique that is well-suited for the analysis of fragile molecules that might decompose using other ionization methods. mdpi.com In this technique, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and then irradiated with a laser. mdpi.comscielo.br The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. researchgate.net The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio.
For "Glyoxime, 1-cyano-", MALDI-TOF-MS can be used to accurately determine its molecular weight. The resulting spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts depending on the matrix and experimental conditions. researchgate.net The high resolution and mass accuracy of TOF analyzers allow for the precise determination of the elemental composition of the molecule. researchgate.net Fragmentation analysis can also be performed using post-source decay (PSD) in MALDI-TOF-MS, providing further structural details. researchgate.net
| Technique | Expected Ion | m/z (Mass-to-Charge Ratio) | Information Obtained |
|---|---|---|---|
| LC/MS | [M+H]⁺ | Calculated MW + 1 | Molecular Weight Confirmation, Fragmentation Pattern |
| MALDI-TOF-MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Calculated MW + 1, +23, +39 | Precise Molecular Weight, Elemental Composition |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comintertek.com It is a primary method for determining the thermal stability of materials. intertek.com The analysis provides data on decomposition temperatures, the kinetics of decomposition, and the composition of the material based on weight loss at different temperatures. tainstruments.com
For "Glyoxime, 1-cyano-", a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air). The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. Significant weight loss stages on the TGA curve can be correlated with the loss of specific functional groups or the complete decomposition of the molecule. For instance, initial weight loss might be attributed to the loss of adsorbed water, followed by the decomposition of the glyoxime and cyano moieties at higher temperatures. Comparing the TGA curves in inert and oxidative atmospheres can provide insights into the compound's oxidative stability. eltra.com
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| 25-100 | ~1-2% | Loss of adsorbed moisture |
| 150-250 | Significant | Decomposition of the glyoxime moiety |
| >250 | Further loss | Decomposition of the cyano group and carbon backbone |
Electrochemical Characterization Methods
Electrochemical methods are employed to study the redox properties of a compound, providing information on its ability to accept or donate electrons. als-japan.com
Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for investigating the redox behavior of electroactive species. jh.edulibretexts.org The method involves cycling the potential of a working electrode and measuring the resulting current. libretexts.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the redox species. als-japan.com
For "Glyoxime, 1-cyano-", cyclic voltammetry can be used to determine its oxidation and reduction potentials. The experiment would be conducted in a suitable solvent containing a supporting electrolyte, using a three-electrode system. libretexts.org The cyclic voltammogram might reveal one or more redox couples corresponding to the oxidation or reduction of the glyoxime or cyano functional groups. The peak potentials (Epa for anodic peak and Epc for cathodic peak) provide information about the thermodynamics of the electron transfer process. The separation between the anodic and cathodic peak potentials (ΔEp) can give insights into the reversibility of the redox reaction. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature. The stability of the species generated upon oxidation or reduction can be assessed by observing the relative intensities of the anodic and cathodic peaks over multiple cycles. jh.edu
| Parameter | Description | Information Gained |
|---|---|---|
| Epc (Cathodic Peak Potential) | Potential at which reduction occurs | Reduction potential of the compound |
| Epa (Anodic Peak Potential) | Potential at which oxidation occurs | Oxidation potential of the compound |
| Ipc (Cathodic Peak Current) | Maximum reduction current | Related to concentration and diffusion coefficient |
| Ipa (Anodic Peak Current) | Maximum oxidation current | Related to concentration and diffusion coefficient |
| ΔEp (Epa - Epc) | Peak separation | Indication of redox reversibility |
Theoretical and Computational Studies of 1 Cyano Glyoxime
Quantum Chemical Approaches
Quantum chemical methods are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These approaches can provide deep insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. It is frequently used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic signatures of organic compounds. For instance, DFT has been successfully employed to study various glyoxime (B48743) complexes and nitrile-containing molecules, often to understand their coordination chemistry and reactivity. Despite the broad applicability of DFT, specific calculations detailing the optimized geometry, electronic structure, or energetic properties of isolated 1-cyano-glyoxime are not available in published literature.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. They have been used to investigate related molecules, for example, in the study of nitrosyl cyanide (ONCN), where both single-configuration and multi-configuration ab initio calculations were performed to understand its electronic states and geometry. However, a direct application of these rigorous methods to 1-cyano-glyoxime has not been reported.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, aiding in the identification and characterization of compounds.
Computational Vibrational Spectroscopy
The prediction of vibrational spectra (Infrared and Raman) through computational means is a standard technique for assigning experimental bands to specific molecular motions. Calculations, often at the DFT level, can determine the vibrational frequencies and intensities corresponding to the normal modes of a molecule. Such studies have been conducted for numerous organic molecules, including those with cyano and oxime functionalities, to support experimental findings. Nevertheless, a computational analysis of the vibrational modes of 1-cyano-glyoxime, which would detail the characteristic frequencies for its C≡N, C=N, and O-H stretching and bending modes, is not documented.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and theoretical calculations of NMR chemical shifts (e.g., for ¹H and ¹³C) can provide crucial support in assigning experimental spectra. These calculations, typically performed using DFT, can predict the chemical shifts of nuclei based on their electronic environment. While the methodology is well-established, there are no published studies presenting the theoretically predicted ¹H or ¹³C NMR chemical shifts for 1-cyano-glyoxime.
Electronic Spectra Predictions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). This technique allows for the simulation of electronic transitions and can provide insight into the photophysical properties of a compound. Although TD-DFT is a powerful tool for studying a vast array of molecules, a specific TD-DFT study on 1-cyano-glyoxime to predict its electronic transitions and absorption maxima has not been found in the scientific literature.
Elucidation of Electronic Structure and Reactivity
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and intermolecular interactions. For 1-cyano-glyoxime, the interplay between the electron-withdrawing cyano group and the dual acidic and basic nature of the glyoxime unit dictates its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfrontiersin.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 1-cyano-glyoxime, the HOMO is expected to be predominantly located on the glyoxime portion, specifically on the nitrogen and oxygen atoms of the oxime groups, which possess lone pair electrons. The LUMO, conversely, would likely be centered around the electron-deficient cyano group and the C=N bonds of the glyoxime. The strong electron-withdrawing nature of the cyano group is anticipated to lower the energy of both the HOMO and the LUMO compared to unsubstituted glyoxime.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net In related cyanoxime compounds, the introduction of a cyano group typically reduces the HOMO-LUMO gap, enhancing the molecule's reactivity. acs.org Theoretical studies on other organic molecules show that a reduction in the energy gap can lead to a redshift in the molecule's absorption characteristics. acs.org
Illustrative FMO Data for a Hypothetical Cyanated Oxime
To illustrate the expected values, the following table presents hypothetical FMO data for 1-cyano-glyoxime, calculated using a Density Functional Theory (DFT) approach. These values are based on trends seen in similar molecules.
| Parameter | Expected Value (eV) | Description |
| EHOMO | ~ -7.0 to -6.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | ~ -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 5.0 | A measure of chemical reactivity and kinetic stability. |
Note: This table is illustrative and does not represent experimentally verified or published data for 1-cyano-glyoxime.
Molecular Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP maps the electrostatic potential onto a constant electron density surface, with different colors indicating regions of varying potential.
For 1-cyano-glyoxime, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the cyano group and the oxygen atoms of the oxime groups due to their lone pairs. nih.gov These sites are the most likely points for protonation or coordination with metal cations. researchgate.net
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive potential would be expected on the hydrogen atoms of the hydroxyl groups, making them acidic and capable of acting as hydrogen bond donors.
Neutral Regions (Green): These areas typically correspond to the carbon backbone of the molecule.
The introduction of nitrogen atoms into a conjugated system is known to create distinct electropositive and electronegative areas on the Hirshfeld surface, which in turn facilitates specific electrostatic interactions between molecules.
Dipole Moments, Polarizability, and Hyperpolarizability
These properties describe how a molecule's charge distribution responds to an external electric field and are crucial for understanding its intermolecular interactions and nonlinear optical (NLO) properties.
Polarizability (α): This property measures the ease with which the electron cloud of a molecule can be distorted by an electric field. The presence of π-systems in the C=N and C≡N bonds suggests that 1-cyano-glyoxime would have a notable polarizability.
Hyperpolarizability (β): This higher-order term is responsible for NLO phenomena like second-harmonic generation. researchgate.net Molecules with significant charge asymmetry, such as push-pull systems, often exhibit large hyperpolarizability values. While 1-cyano-glyoxime is not a classic push-pull chromophore, its inherent asymmetry could lead to a non-zero hyperpolarizability.
Illustrative Data Table of Electronic Properties
The following table provides hypothetical, calculated values for the electronic properties of 1-cyano-glyoxime.
| Property | Component | Expected Value (a.u.) |
| Dipole Moment (µ) | µtotal | ~ 3.0 - 4.5 D |
| Polarizability (α) | αiso | ~ 60 - 80 Bohr³ |
| Hyperpolarizability (β) | βtotal | ~ 50 - 150 a.u. |
Note: This table is for illustrative purposes, based on general trends for similar organic molecules, and is not based on published data for 1-cyano-glyoxime.
Reaction Mechanism Modeling and Energy Profiles
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For 1-cyano-glyoxime, several reactions could be modeled:
Deprotonation: The glyoxime protons are acidic. Modeling the deprotonation by a base would involve calculating the energy profile to determine the pKa and the stability of the resulting anion. Cyanoximes are known to be significantly more acidic than their non-cyanated analogues.
Complexation with Metal Ions: Glyoximes are renowned chelating agents. Reaction mechanism modeling could explore the stepwise coordination of a metal ion to the nitrogen atoms of the glyoxime, calculating the binding energies and thermodynamic feasibility of complex formation.
Cyclization Reactions: The presence of adjacent cyano and oxime functionalities could allow for intramolecular cyclization reactions under certain conditions. Computational studies can predict the favorability of different cyclization pathways.
Theoretical analysis of reaction pathways for related cobaloximes has been successfully used to distinguish between different proposed mechanisms for processes like hydrogen evolution.
Supramolecular Interactions and Crystal Packing Studies
Crystal engineering focuses on understanding and predicting how molecules assemble in the solid state. The supramolecular structure of 1-cyano-glyoxime would be dominated by strong and directional intermolecular interactions.
Hydrogen Bonding: The primary interaction would be strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the oxime or nitrile nitrogen of a neighboring molecule. This is a defining interaction in the crystal structures of many oximes and cyanoximes.
Other Interactions: Dipole-dipole interactions arising from the molecule's significant dipole moment would also play a role in orienting the molecules within the crystal lattice.
The analysis of intermolecular interactions in similar crystal structures indicates that a columnar or layered architecture might be expected, stabilized by a network of these interactions. The presence of the cyano group can significantly influence crystal packing, often leading to tight intermolecular arrangements through strong supramolecular interactions.
Applications in Chemical Synthesis and Advanced Materials
Utility as Synthetic Intermediates
Glyoxime (B48743), 1-cyano- is a potent synthetic intermediate due to its multiple reactive sites. The oxime groups, the active methylene (B1212753) carbon, and the cyano group can all participate in a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.
The molecular framework of Glyoxime, 1-cyano- is ideally suited for the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science. The compound acts as a versatile precursor, leveraging its β-functional nitrile moiety for reactions involving addition followed by cyclization. arkat-usa.org
Research on analogous compounds, such as cyanoacetohydrazides, demonstrates the utility of the cyano group in building various heterocyclic systems. arkat-usa.orgnih.gov These precursors are used to construct five-, six-, seven-, and even eight-membered heterocyclic rings through cyclocondensation and cyclization reactions. nih.gov For instance, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related polyfunctional nitrile, has been shown to produce a variety of heterocycles including thiophene, thiazole, pyrazole, pyridine, and pyrimidine (B1678525) derivatives. mdpi.com The synthetic pathways often depend on regioselective attack and cyclization involving the cyanoacetamido moiety. mdpi.com This highlights the potential of Glyoxime, 1-cyano- to undergo similar transformations, where its cyano and oxime groups can react with various reagents to form a wide array of heterocyclic products. The synthesis of such compounds is often achievable through simple, one-pot reactions under mild conditions. mdpi.com
| Precursor Type | Resulting Heterocycles | Reaction Type |
| Cyanoacetohydrazides | Pyrazoles, Pyridines, Pyrimidines, Thiazoles | Cyclocondensation |
| Polyfunctional Nitriles | Thiophenes, Thiazoles, Pyridines, Coumarins | Regioselective Cyclization |
| Glyoxime, 1-cyano- (projected) | Pyrazoles, Isoxazoles, Pyridazines, Pyrimidines | Addition-Cyclization |
Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of more complex molecular structures. sigmaaldrich.com Glyoxime, 1-cyano-, with its distinct functional groups, fits this description perfectly. It can be employed in synthetic strategies to construct larger, intricate organic molecules through controlled, stepwise reactions.
Its utility as a building block is exemplified by related glyoxime and cyanoxime chemistry. For example, cobaloxime complexes derived from glyoximes react with allenic electrophiles to produce dienyl complexes, which then undergo Diels-Alder reactions to form complex cycloadducts with high diastereoselectivity. acs.org This demonstrates how the glyoxime framework can be used to control stereochemistry in complex transformations. Furthermore, bis-cyanoximes have been described as versatile, polydentate, bifunctional building blocks for creating coordination polymers and supramolecular structures. nih.gov The presence of both a cyano group and two oxime functions in a compact structure allows Glyoxime, 1-cyano- to participate in diverse reaction types, including condensation, cycloaddition, and metal-catalyzed cross-coupling reactions, thereby enabling the synthesis of complex target molecules.
Precursors for Nitrogen-Containing Heterocyclic Compounds
Role in Catalysis
The ability of Glyoxime, 1-cyano- to form stable complexes with a wide range of metal ions positions it as a valuable ligand in catalysis. The nitrogen atoms of the oxime and cyano groups can coordinate to metal centers, while the electronic properties of the cyano group can modulate the reactivity of the resulting catalyst.
Metal complexes of glyoximes and related cyanoximes have shown significant catalytic activity in various organic transformations. These complexes can function as homogeneous catalysts in solution or be immobilized on a solid support for heterogeneous applications.
For example, novel copper(II) complexes derived from arylhydrazones of active methylene nitriles have been successfully employed as catalysts for 1,3-dipolar azide-alkyne cycloaddition reactions in environmentally benign solvents like water and glycerol. rsc.org Similarly, phthalocyanine (B1677752) complexes containing cyano-substituents have demonstrated high catalytic activity in the oxidation of sodium N,N-diethyldithiocarbamate to disulfiram (B1670777) under mild conditions. mdpi.com Research has also pointed to the use of glyoxime cobalt chelates in oligomerization processes. google.com It is projected that metal complexes of Glyoxime, 1-cyano- would exhibit analogous catalytic activities, with the potential for the cyano group to fine-tune the electronic structure and, consequently, the performance of the metallic center.
A particularly promising area for the application of Glyoxime, 1-cyano- is in electrocatalysis, where its metal complexes can facilitate redox reactions at an electrode surface. Electrocatalysis offers a sustainable approach to chemical synthesis by using electrical energy to drive reactions, often bypassing the need for harsh chemical oxidants or reductants. rsc.orgnih.gov
Cobalt complexes with glyoxime-type ligands, known as cobaloximes, are well-documented as highly effective molecular electrocatalysts for the hydrogen evolution reaction (HER). acs.orgpnas.org These catalysts can produce dihydrogen from acidic solutions at significantly lower overpotentials compared to uncatalyzed reactions. acs.org The catalytic cycle typically involves the reduction of a Co(II) or Co(III) precursor to a Co(I) species, which is the active catalyst for proton reduction. pnas.org The structure of the glyoxime ligand, including modifications like the introduction of difluoroboryl bridges, has a profound impact on the redox potentials and catalytic efficiency. acs.orgpnas.org The introduction of an electron-withdrawing cyano group in Glyoxime, 1-cyano- is expected to positively shift the reduction potentials of its cobalt complexes, potentially leading to even lower overpotentials for H₂ evolution.
| Catalyst System | Metal | Reaction Catalyzed | Key Findings |
| Cobalt Glyoxime Complexes | Co | Electrocatalytic Hydrogen Evolution | Operates at low overpotentials; activity tuned by ligand structure. acs.orgpnas.org |
| Copper Arylhydrazone Complexes | Cu | Azide-Alkyne Cycloaddition | Efficient catalysis in green solvents (water/glycerol). rsc.org |
| Phthalocyanine-Cyano Complexes | Various | Oxidation of Dithiocarbamate | High conversion rates under mild conditions. mdpi.com |
Homogeneous and Heterogeneous Catalysis
Contributions to Advanced Materials Science
The field of materials science focuses on designing and discovering new materials with novel properties and functions. aprcomposites.com.au Glyoxime, 1-cyano-, as a multifunctional ligand, is a prime candidate for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs).
Cyanoximes are recognized as excellent "building blocks" for coordination chemistry due to their ability to form bridges between metal centers, leading to the formation of multi-dimensional networks. researchgate.net For example, a bis-cyanoxime ligand has been shown to react with thallium(I) ions to form a 3D coordination polymer. nih.gov The resulting materials can exhibit interesting properties relevant to gas storage, separation, sensing, or catalysis. The combination of the chelating dioxime unit and the potentially bridging cyano group in Glyoxime, 1-cyano- allows for the design of polymeric materials with specific topologies and functionalities. The development of such materials is a key objective in materials chemistry, with applications ranging from lightweight composites to advanced electronic and optical devices. dechema.de
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are extended structures composed of metal ions linked by organic ligands. slideshare.net A subclass of these materials, Metal-Organic Frameworks (MOFs), are crystalline, porous polymers built from metal ions or clusters connected by organic linkers. wikipedia.orgsigmaaldrich.com These materials are noted for their exceptionally high surface areas, tunable pore sizes, and the potential for predictable alteration of their organic components to create materials tailored for specific applications like gas storage, separation, and catalysis. sigmaaldrich.comprometheanparticles.co.uknih.gov
The functional groups of 1-cyano-glyoxime make it a promising candidate for use as an organic linker in the synthesis of coordination polymers and MOFs.
Oxime Groups as Coordination Sites: The two oxime groups (N-OH) can deprotonate to form oximate anions, which are excellent at coordinating with transition metal ions. This is a well-established principle in the chemistry of related dioxime compounds. researchgate.net
Cyano Group as a Bridging Ligand: The cyano group (-C≡N) is a versatile linker in coordination chemistry. researchgate.net It can coordinate to a metal center through its nitrogen atom, and in many cases, it can act as a bridge between two metal centers, contributing to the formation of higher-dimensional networks. mdpi.comresearchgate.net Cyano-based metal complexes are frequently used as building blocks in the synthesis of bimetallic coordination polymers. mdpi.com
The combination of these functional groups allows 1-cyano-glyoxime to act as a multidirectional linker, connecting metal centers to form one-, two-, or three-dimensional structures. slideshare.net The specific geometry of the metal ion and the coordination mode of the ligand would dictate the final topology of the resulting framework. slideshare.net For instance, the use of cyanoximes as "molecular Lego" or building blocks for coordination chemistry has been highlighted due to their ability to provide extra nitrogen donor atoms that can support the formation of bridges between metal centers. researchgate.net While specific MOFs constructed directly from 1-cyano-glyoxime are not extensively documented in the provided literature, the principles of MOF and coordination polymer synthesis strongly support its potential utility in this field. nih.govnih.gov
High-Energy Materials Development
Glyoxime and its derivatives are significant precursors in the synthesis of advanced high-energy materials (HEMs). The presence of nitrogen and oxygen, coupled with the potential to form stable, high-energy heterocyclic rings, makes these compounds valuable starting points for creating explosives and propellants with desirable properties such as high density, high detonation velocity, and good thermal stability.
1-cyano-glyoxime, with its additional nitrogen atom in the cyano group, is a key intermediate in the synthesis of nitrogen-rich energetic compounds. The cyano group is highly reactive and can be transformed into various explosophoric (explosive-inducing) groups or used to construct high-nitrogen heterocyclic systems like tetrazoles. nih.govresearchgate.net The cycloaddition reaction between a cyano group and an azide (B81097) is a fundamental method for forming tetrazole rings, which are a cornerstone of modern HEMs due to their high nitrogen content and positive enthalpy of formation. nih.gov
Several important energetic materials are derived from glyoxime-based precursors:
3,4-Diaminofurazan (DAF): Glyoxime is a starting material for producing diaminoglyoxime, which is then cyclized to form DAF. chemistry-chemists.com DAF is a critical precursor for a series of furazan-based energetic materials that are of interest as both explosive and propellant ingredients. chemistry-chemists.comsciencemadness.org
1H,1′H-5,5′-Bitetrazole-1,1′-diol (BTO): The synthesis of this high-performance energetic compound starts from glyoxal (B1671930), which is converted to glyoxime. researchgate.net The glyoxime is then chlorinated and undergoes an azido (B1232118) exchange to yield diazidoglyoxime, which is cyclized to form the bitetrazole diol structure. researchgate.net Nitrogen-rich salts of this compound, such as Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), are promising replacements for traditional explosives like RDX, offering superior detonation performance and lower sensitivity. researchgate.netresearchgate.net
The research into derivatives of these precursors often focuses on leveraging the reactivity of functional groups like the cyano group to build even more powerful and stable energetic compounds. nih.gov For example, the transformation of a cyano group into a tetrazolyl moiety in a furoxan structure has led to compounds with excellent detonation properties. frontiersin.org
Interactive Table: Properties of Selected Energetic Compounds Derived from Glyoxime Precursors This table summarizes the performance characteristics of representative high-energy materials synthesized from glyoxime-derived structures.
| Compound Name | Precursor Base | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Key Feature | Reference |
| TKX-50 | Glyoxime | 9052 | - | 220 | Better performance and stability than RDX. researchgate.net | researchgate.net |
| 3,3'-dicyano-4,4'-azofurazan | Cyanofurazan | 7640 | 21.8 | 234 | Intermediate for other HEMs. frontiersin.org | frontiersin.org |
| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate | Cyanofurazan | 8138 | 30.1 | 229 | Promising green explosive with low sensitivity. frontiersin.org | frontiersin.org |
| 3-(1H-tetrazol-5-yl)-4-fluorodinitromethylfuroxan | Cyanofuroxan | 8923 | 36.3 | - | Excellent detonation properties. frontiersin.org | frontiersin.org |
| Compound 112 (an isoxazole (B147169) derivative) | Cyanofurazan | 8350 | 27.3 | 193.8 | Potential TNT substitute. frontiersin.org | frontiersin.org |
Electrochemical Sensor Components
Electrochemical sensors are analytical devices that use a chemical reaction at an electrode surface to generate a measurable electrical signal (e.g., current or potential) corresponding to the concentration of a specific analyte. mdpi.comscielo.org.mx The design of these sensors often relies on modifying the electrode surface with recognition elements that can selectively bind to the target analyte. mdpi.com
Glyoxime derivatives, including 1-cyano-glyoxime, possess chemical properties that make them highly suitable for use as components in electrochemical sensors, particularly for the detection of metal ions.
Metal Ion Chelation: The glyoxime moiety is a well-known chelating agent for various metal ions. For example, dimethylglyoxime (B607122) forms a stable square-planar complex with nickel(II) ions, a reaction that is highly sensitive and specific. nih.gov This principle is applied in electrochemical sensors where the glyoxime ligand is immobilized on an electrode surface. nih.gov When the target metal ion is present, it complexes with the ligand, and this event can be detected electrochemically.
Electrocatalytic Activity: Metal complexes of glyoximes, such as cobalt-diglyoxime complexes (cobaloximes), are known to be electrocatalytically active. acs.orgscispace.com These complexes can catalyze reactions like hydrogen evolution at specific potentials. acs.org This electrocatalytic behavior indicates that the electronic properties of the glyoxime ligand and its metal complexes are well-suited for electrochemical applications. The introduction of a cyano group can further modulate these electronic properties.
Functionalization: The cyano group provides a site for further chemical modification, allowing the ligand to be covalently attached to an electrode surface or linked to other molecules to enhance sensor performance. dergipark.org.tr
The general approach involves immobilizing a glyoxime-based ligand onto an electrode. nih.gov The presence of the target analyte (e.g., a metal ion) leads to the formation of a surface-confined complex, which alters the electrochemical response of the electrode, allowing for quantification. nih.gov Cyclic voltammetry and linear sweep voltammetry are common techniques used to measure these changes. nih.gov
Interactive Table: Application of Glyoxime-Related Compounds in Analytical Detection This table outlines the roles of glyoxime and cyano functionalities in sensor development.
| Compound/Class | Application | Role of Functional Group(s) | Detection Method | Reference |
| Dimethylglyoxime (DMG) | Nickel(II) ion detection | The glyoxime moiety acts as a chelating agent, forming a stable Ni-DMG complex. nih.gov | Voltammetry (electrochemical) | nih.gov |
| Cobalt-diglyoxime complexes | Electrocatalytic H₂ evolution | The glyoxime ligand stabilizes the cobalt center, facilitating the catalytic cycle. acs.org | Cyclic Voltammetry (electrochemical) | acs.orgscispace.com |
| Chloro(phenyl) glyoxime | Copper(II) ion detection | The glyoxime group forms a colored complex with copper ions. researchgate.net | Spectrophotometry | researchgate.net |
| Copolymer with cyano group | Iron(II) ion detection | The polymer backbone containing cyano and other groups is modified onto an electrode to act as a sensor. dergipark.org.tr | Electrochemical | dergipark.org.tr |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyano-glyoxime, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitrosation or cyano-substitution of glyoxime derivatives. For optimization, reaction temperature, stoichiometry of reagents (e.g., chlorine-to-glyoxime molar ratio), and residence time in reactors are critical. Microreactor technology (e.g., micro-channel reactors) enhances efficiency by improving heat/mass transfer, enabling higher yields (85% vs. 78% in batch reactors) at milder conditions (-10°C vs. -30°C) . Characterization via NMR, IR spectroscopy, and elemental analysis ensures purity, while HPLC monitors reaction progress. Document reagent purity (e.g., ≥98%) and storage conditions (e.g., anhydrous, 4°C) per reproducibility standards .
Q. How is 1-cyano-glyoxime utilized in the gravimetric determination of metal ions such as nickel, and what are the critical parameters for accurate quantification?
- Methodological Answer : 1-Cyano-glyoxime forms stable, insoluble complexes with Ni(II) in alkaline media. Key parameters include pH control (8–9 using NH₃), stoichiometric excess of the ligand, and rigorous washing of precipitates to remove impurities. Calibration with standard Ni solutions and validation via atomic absorption spectroscopy (AAS) ensures accuracy. Gravimetric analysis requires precise weighing (±0.1 mg) and ignition of the precipitate to constant mass .
Advanced Research Questions
Q. What methodologies are employed to analyze the electronic effects of 1-cyano-glyoxime ligands in coordination complexes, particularly in catalytic systems like cobaloximes?
- Methodological Answer : Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography elucidate ligand-field effects and coordination geometry. Electrochemical methods (e.g., foot-of-the-wave analysis) quantify catalytic activity, where electron-withdrawing cyano groups reduce Co(I) basicity, altering nucleophilic character . Computational studies (DFT) model electronic structure changes, while kinetic analyses (e.g., rate constants kcat) correlate ligand modifications with catalytic efficiency in reactions like hydrogen evolution or dechlorination .
Q. How can microreactor technology enhance the synthesis of 1-cyano-glyoxime derivatives, and what experimental variables must be controlled to achieve superior efficiency compared to batch reactors?
- Methodological Answer : Microreactors improve mixing and thermal regulation, enabling faster reactions (90s vs. 6h in batch) and reduced chlorine gas usage. Key variables include:
- Temperature : Maintain -10°C to prevent side reactions.
- Molar Ratio : Optimize Cl₂:glyoxime at 2.2:1.
- Residence Time : 90s ensures complete conversion.
Post-synthesis, inline FTIR monitors intermediate formation, and DOE (Design of Experiments) identifies optimal conditions. Yield improvements (85% vs. 78%) and safety benefits (reduced Cl₂ handling) are documented .
Q. When evaluating the antimicrobial activity of 1-cyano-glyoxime metal complexes, how should researchers address discrepancies in efficacy across microbial strains or experimental setups?
- Methodological Answer : Use standardized protocols (e.g., disc diffusion method) with controls (e.g., ampicillin, solvent-only discs). Replicate assays (n ≥ 3) to assess variability. Strain-specific differences (e.g., B. cereus vs. S. pneumoniae) require MIC (Minimum Inhibitory Concentration) determination. Statistical analysis (ANOVA, p < 0.05) validates significance, while confocal microscopy or flow cytometry may resolve mechanistic contradictions (e.g., membrane permeability vs. enzyme inhibition) .
Data Analysis and Contradiction Resolution
Q. How should researchers statistically validate conflicting data on the stability of 1-cyano-glyoxime complexes under varying pH conditions?
- Methodological Answer : Perform pH-dependent stability constant (log K) measurements via potentiometric titration. Compare results with literature using Bland-Altman plots or Chi-squared tests. Replicate experiments at controlled ionic strength (e.g., 0.1 M KCl) to minimize activity coefficient errors. Conflicting data may arise from spectrophotometric vs. electrochemical detection methods; cross-validation with multiple techniques (e.g., UV-Vis and ICP-MS) resolves inconsistencies .
Q. What computational tools are recommended for modeling the reactivity of 1-cyano-glyoxime in nucleophilic substitution reactions?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., transition state identification). Solvent effects (e.g., ethanol vs. DMF) are modeled via COSMO-RS. Compare Mulliken charges and Fukui indices to predict electrophilic/nucleophilic sites. Validate with kinetic data (Arrhenius plots) and experimental % yields .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on 1-cyano-glyoxime’s environmental applications?
- Methodological Answer :
- Feasible : Prioritize lab-scale studies (e.g., degradation kinetics in simulated wastewater).
- Novel : Explore untapped roles in photocatalytic pollutant degradation.
- Ethical : Adhere to green chemistry principles (e.g., minimize chlorine use).
- Relevant : Align with SDGs (e.g., Clean Water and Sanitation).
A PICO (Population: industrial effluents; Intervention: 1-cyano-glyoxime-based adsorbents) framework sharpens focus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
